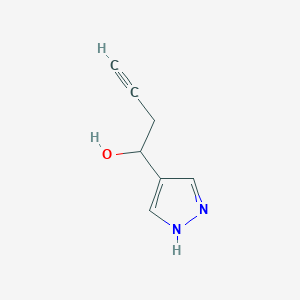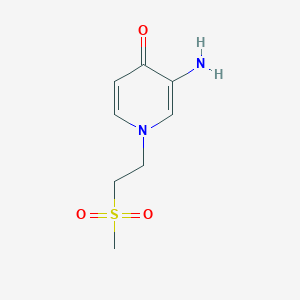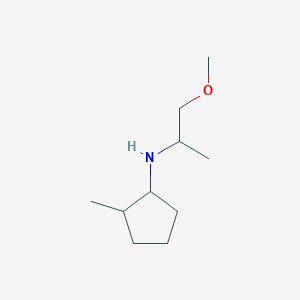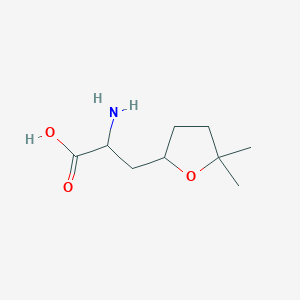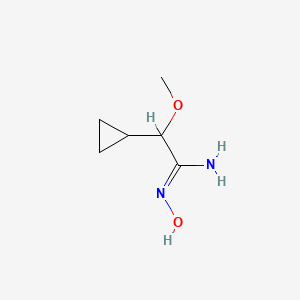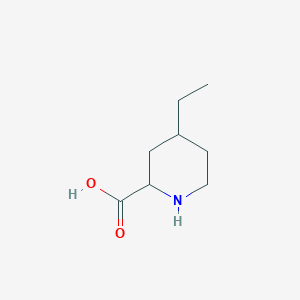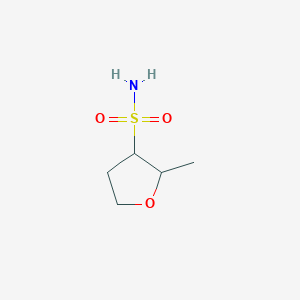
2-Methyloxolane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloxolane-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antibiotics. The structure of this compound consists of a methyloxolane ring attached to a sulfonamide group, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxolane-3-sulfonamide typically involves the reaction of 2-methyloxolane with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyloxolane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-Methyloxolane-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication, leading to their eventual death.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxolane (2-MeOx): A bio-based solvent used for the extraction of natural products
Hexane: A petroleum-based solvent commonly used in industrial extraction processes
Uniqueness
2-Methyloxolane-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Unlike 2-Methyloxolane, which is primarily used as a solvent, this compound has potential applications in medicine and biology due to its antibacterial properties. Compared to hexane, it is more environmentally friendly and has a broader range of applications in scientific research.
Propiedades
Fórmula molecular |
C5H11NO3S |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
2-methyloxolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-4-5(2-3-9-4)10(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8) |
Clave InChI |
HFGBHUBMXOUZRT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


